molecular formula C10H8INO2 B1463579 methyl 3-iodo-1H-indole-5-carboxylate CAS No. 1257847-81-6

methyl 3-iodo-1H-indole-5-carboxylate

Cat. No. B1463579
M. Wt: 301.08 g/mol
InChI Key: IZPCAXPMBYCTFR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-indole-5-carboxylate is a chemical compound with the CAS Number: 1257847-81-6 . It has a molecular weight of 301.08 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for methyl 3-iodo-1H-indole-5-carboxylate is 1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-iodo-1H-indole-5-carboxylate is a powder . It has a molecular weight of 301.08 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Conformationally Constrained Tryptophan Derivatives : Methyl 3-iodo-1H-indole-5-carboxylate derivatives have been utilized in the synthesis of novel tryptophan analogues. These derivatives are designed to limit conformational flexibility while leaving functional groups free for further modification, aiding in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

  • Preparation of HIV NNRTI Candidates : Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, related to the structure of methyl 3-iodo-1H-indole-5-carboxylate, has been synthesized as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This demonstrates the compound's potential in antiviral drug synthesis (Mayes et al., 2010).

  • Synthesis of Gamma-Carboline Derivatives : The intramolecular annulation of alkynes, catalyzed by palladium, has been applied to N-substituted 2-bromo-1H-indole-3-carboxaldehydes, producing various gamma-carboline derivatives. This showcases the compound's role in generating heteropolycyclic structures (Zhang & Larock, 2003).

  • Electronic Structure and Hydrogen Bonding Studies : A DFT study on methyl 1H-indol-5-carboxylate, closely related to methyl 3-iodo-1H-indole-5-carboxylate, has been conducted. This research offers insights into the electronic structure, hydrogen bonding, and solvent effects of such compounds, contributing to a better understanding of their chemical properties (Srivastava et al., 2017).

  • Synthesis of Deaza-Analogues of Marine Alkaloids : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, structurally related to methyl 3-iodo-1H-indole-5-carboxylate, have been synthesized. These compounds serve as analogues to marine alkaloids like bis-indole alkaloid topsentin, highlighting their potential in marine natural product synthesis (Carbone et al., 2013).

Safety And Hazards

The safety information for methyl 3-iodo-1H-indole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-iodo-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPCAXPMBYCTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-iodo-1H-indole-5-carboxylate

Synthesis routes and methods I

Procedure details

A brown solution of I2 (3.98 g, 15.70 mmol) in DMF (4.0 mL) was added dropwise over 5 min to a yellow-brown suspension of methyl 1H-indole-5-carboxylate (Aldrich, St. Louis, Mo.; 2.5 g, 14.27 mmol) and potassium carbonate (3.96 g, 28.7 mmol) in DMF (14.0 mL), and the resulting mixture was stirred at 25° C. for 16 h. The mixture was added to a mixture of ice (10 g), H2O (200 mL), and sodium bisulfite (2.228 g, 21.41 mmol). The resulting mixture was extracted with DCM (2×200 mL), and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to provide methyl 3-iodo-1H-indole-5-carboxylate (3.87 g, 12.85 mmol, 90%) as a brown solid: MS (ESI, pos. ion) m/z: 301.9 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.22 (s, 1H), 8.00-8.03 (m, 1H), 7.96 (dd, J=8.6, 1.4 Hz, 1H), 7.39 (d, J=8.8 Hz, 1H), 7.37 (d, J=2.3 Hz, 1H), 3.96 (s, 3H).
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.228 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-Iodo-1H-indole-5-carboxylic acid (8.0 g, 27.68 mmol) in DMF (80 mL) was added potassium carbonate (4.2 g, 30.44 mmol) and heated at 60° C. for 5 min. Dimethylsulphite (3.5 g, 27.68 mmol) was added and the resulting mixture was stirred at 80° C. for 1 h. The reaction mixture was then added ice cold water and extracted with EtOAc (240 mL). The organic layer was dried over Na2SO4, filtered, concentrated to dryness. The crude solid was washed with n-pentane to obtain the title compound (8.0 g, 95%) as a white solid. MS (ESI, pos. ion) m/z: 299.9 (M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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